Cas no 2228781-21-1 (1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine)

1-(4-Fluoro-3-nitrophenyl)cyclopropylmethanamine is a fluorinated nitrophenyl-substituted cyclopropylamine derivative, characterized by its unique structural motif combining a cyclopropane ring with an aromatic nitro group and fluorine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (nitro and fluoro) groups and the strained cyclopropane ring may confer enhanced reactivity and selectivity in coupling or functionalization reactions. Its amine functionality further allows for derivatization, making it valuable for constructing diverse molecular scaffolds. The compound's stability and synthetic accessibility contribute to its utility in exploratory drug discovery and chemical biology applications.
1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine structure
2228781-21-1 structure
Product name:1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine
CAS No:2228781-21-1
MF:C10H11FN2O2
Molecular Weight:210.204945802689
CID:6612690
PubChem ID:165641402

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine
    • [1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
    • 2228781-21-1
    • EN300-1822887
    • インチ: 1S/C10H11FN2O2/c11-8-2-1-7(5-9(8)13(14)15)10(6-12)3-4-10/h1-2,5H,3-4,6,12H2
    • InChIKey: VHLWSVHCFJIZTI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1[N+](=O)[O-])C1(CN)CC1

計算された属性

  • 精确分子量: 210.08045576g/mol
  • 同位素质量: 210.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 71.8Ų

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1822887-0.1g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
0.1g
$943.0 2023-09-19
Enamine
EN300-1822887-0.5g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
0.5g
$1027.0 2023-09-19
Enamine
EN300-1822887-0.05g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
0.05g
$900.0 2023-09-19
Enamine
EN300-1822887-5.0g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
5g
$3105.0 2023-06-02
Enamine
EN300-1822887-0.25g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
0.25g
$985.0 2023-09-19
Enamine
EN300-1822887-5g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
5g
$3105.0 2023-09-19
Enamine
EN300-1822887-10g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
10g
$4606.0 2023-09-19
Enamine
EN300-1822887-10.0g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
10g
$4606.0 2023-06-02
Enamine
EN300-1822887-1.0g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
1g
$1070.0 2023-06-02
Enamine
EN300-1822887-2.5g
[1-(4-fluoro-3-nitrophenyl)cyclopropyl]methanamine
2228781-21-1
2.5g
$2100.0 2023-09-19

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine 関連文献

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamineに関する追加情報

Research Brief on 1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine (CAS: 2228781-21-1): Recent Advances and Applications

1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine (CAS: 2228781-21-1) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule features a cyclopropylmethanamine core substituted with a 4-fluoro-3-nitrophenyl group, which imparts distinct electronic and steric properties. Recent studies have explored its potential as a versatile building block for drug discovery and as a probe for biological target identification.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a precursor for the synthesis of novel kinase inhibitors. The electron-withdrawing nitro group and the fluorine atom were found to significantly influence the compound's reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. The study reported successful synthesis of several analogs with promising activity against CDK2 and GSK-3β kinases, highlighting the scaffold's potential in oncology drug development.

Another significant advancement was reported in ACS Chemical Biology, where 1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine was utilized as a key intermediate in the development of covalent inhibitors targeting cysteine proteases. The researchers demonstrated that the cyclopropyl ring's strain energy could be harnessed to facilitate selective protein binding, while the nitro group served as an effective handle for subsequent bioorthogonal modifications. This approach enabled the creation of activity-based probes for studying cathepsin family enzymes in live cells.

From a pharmacological perspective, recent pharmacokinetic studies have shed light on the compound's metabolic stability and blood-brain barrier permeability. A 2024 publication in Drug Metabolism and Disposition reported that the fluorinated aromatic ring significantly reduces oxidative metabolism compared to non-fluorinated analogs, while the cyclopropyl group contributes to improved membrane permeability. These findings suggest potential applications in central nervous system-targeted therapeutics.

The compound has also found utility in chemical biology tool development. A Nature Chemical Biology paper described its incorporation into bifunctional molecules for targeted protein degradation. The researchers exploited the compound's rigidity and well-defined three-dimensional structure to design PROTACs (proteolysis targeting chimeras) with enhanced selectivity for bromodomain-containing proteins.

Ongoing research is exploring the compound's potential in radiopharmaceutical development, where the fluorine-18 labeled version is being investigated as a PET tracer for imaging neuroinflammation. Preliminary results presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting showed promising uptake in activated microglia in animal models of neurodegenerative diseases.

In conclusion, 1-(4-fluoro-3-nitrophenyl)cyclopropylmethanamine (2228781-21-1) has emerged as a multifaceted compound with diverse applications in drug discovery and chemical biology. Its unique structural features continue to inspire innovative research across multiple therapeutic areas, from oncology to neuroscience. Future studies will likely focus on expanding its utility through further derivatization and exploring novel biological targets that can be addressed by this privileged scaffold.

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